5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione
Overview
Description
5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione is a synthetic organic compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . This compound is characterized by a cyclohexane ring with two methyl groups at the 5-position, a piperidin-4-ylmethylamino group, and an ethylidene group at the 2-position. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione involves several steps. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with piperidin-4-ylmethylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperidin-4-ylmethylamino group plays a crucial role in binding to target molecules, while the cyclohexane-1,3-dione moiety contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar compounds to 5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione include other piperidine derivatives and cyclohexane-1,3-dione derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example, 5,5-Dimethyl-3-{[(piperidin-4-ylmethyl)amino]methylene}cyclohexane-1,3-dione is a closely related compound with similar properties but distinct reactivity patterns .
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[C-methyl-N-(piperidin-4-ylmethyl)carbonimidoyl]cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(18-10-12-4-6-17-7-5-12)15-13(19)8-16(2,3)9-14(15)20/h12,17,19H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOBGZFMESATAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1CCNCC1)C2=C(CC(CC2=O)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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